molecular formula C15H13N3OS2 B13085635 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

Cat. No.: B13085635
M. Wt: 315.4 g/mol
InChI Key: ISKMJDPVLAPPEY-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzothiazole ring and a thiourea moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 6-methoxybenzothiazole-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.

    Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Comparison with Similar Compounds

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea can be compared with other benzothiazole derivatives, such as:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea: Similar structure but with a urea moiety instead of thiourea, leading to different chemical properties and biological activities.

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylhydrazine:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiocarbamide: Another thiourea derivative with variations in the substituents, influencing its chemical behavior and uses.

Biological Activity

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on a variety of research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with phenylisothiocyanate. The process can be optimized by varying solvents and reaction conditions to improve yield and purity. For example, the use of DMF (N,N-Dimethylformamide) as a solvent has been reported to enhance the efficiency of the reaction .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.37Induction of apoptosis
MCF-70.73Cell cycle arrest at sub-G1 phase
A5490.95Inhibition of proliferation

These findings indicate that the compound not only inhibits cell growth but also promotes programmed cell death (apoptosis) in cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. It has shown effectiveness against both Gram-positive and Gram-negative bacteria . Additionally, antifungal assays revealed activity against Candida albicans, with MIC values comparable to established antifungal agents like ketoconazole .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 phase populations.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival .

Case Studies

A notable study involved the evaluation of a series of benzothiazole derivatives, including this compound, where researchers observed enhanced anticancer activity through structural modifications. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited improved potency against multiple cancer cell lines .

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C15H13N3OS2/c1-19-11-7-8-12-13(9-11)21-15(17-12)18-14(20)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20)

InChI Key

ISKMJDPVLAPPEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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